1-(1-Methyl-1H-indol-5-yl)ethanone
Overview
Description
“1-(1-Methyl-1H-indol-5-yl)ethanone” is a chemical compound with the molecular formula C11H11NO . It is also known as “1-(1-METHYL-1H-INDOL-3-YL)-1-ETHANONE” in English . It is a derivative of indole, which is a heterocyclic compound that is important in many biological systems .
Molecular Structure Analysis
The molecular structure of “1-(1-Methyl-1H-indol-5-yl)ethanone” consists of an indole ring attached to an ethanone group . The indole ring contains a benzene ring fused to a pyrrole ring, and the ethanone group consists of a carbonyl group attached to a methyl group .Scientific Research Applications
Antibacterial and Antifungal Activities
- Synthesis of Novel 1H-Indole Derivatives : Research has led to the synthesis of new 1H-Indole derivatives, showing significant antimicrobial activity against bacteria like Bacillus subtilis and Escherichia coli, and fungi such as Aspergillus niger and Candida albicans. These compounds were synthesized from indole and various acetophenones, demonstrating their potential in antimicrobial applications (2020).
Corrosion Inhibition
- Corrosion Inhibitor for Mild Steel : A study synthesized 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, which acted as a corrosion inhibitor for mild steel in hydrochloric acid. The inhibitor showed high efficiency, indicating potential for industrial applications in protecting metals from corrosion (2020).
Antitubercular Agents
- Targeting Mycobacterium tuberculosis : Research has developed 1-(1-benzyl-2-methyl-5-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-1H-indol-3-yl)ethanone derivatives, with some showing in vitro activity against Mycobacterium tuberculosis. These findings suggest their potential as selective inhibitors for antitubercular treatment (2019).
Neurodegenerative Disease Treatment
- Dual-Effective Neuroprotective Agents : Certain indole derivatives synthesized as ligands of GluN2B-containing N-methyl-D-aspartate (NMDA) receptors have also demonstrated antioxidant properties. This dual efficacy suggests potential application in treating neurodegenerative diseases (2013).
Anticonvulsant Agents
- Potential Anticonvulsant Agents : A series of indole C-3 substituted derivatives were synthesized and evaluated for anticonvulsant activity. Some compounds showed significant activity in maximal electroshock tests, suggesting their use as potential anticonvulsant agents (2014).
Safety And Hazards
properties
IUPAC Name |
1-(1-methylindol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)9-3-4-11-10(7-9)5-6-12(11)2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQNYKROVSVLHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40485615 | |
Record name | 1-(1-Methyl-1H-indol-5-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40485615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-indol-5-yl)ethanone | |
CAS RN |
61640-20-8 | |
Record name | 1-(1-Methyl-1H-indol-5-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40485615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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